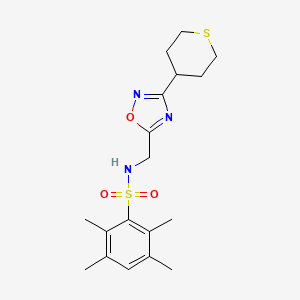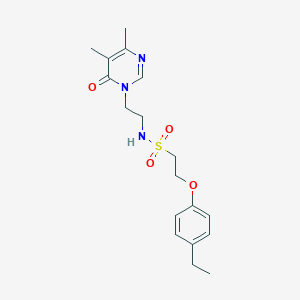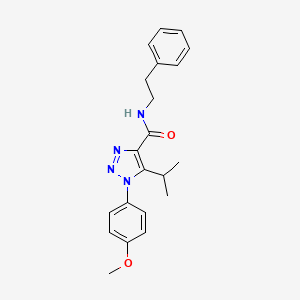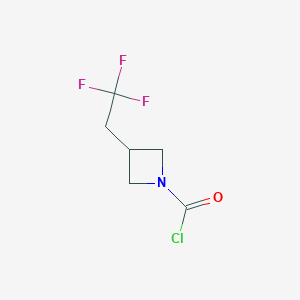
3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2302738-06-1 . It has a molecular weight of 201.58 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClF3NO/c7-5(12)11-2-4(3-11)1-6(8,9)10/h4H,1-3H2 . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Use as Building Blocks in Organic Synthesis
Synthesis of Trifluoromethyl-Containing Aminopropanes and Aziridines : Dao Thi et al. (2018) developed a method to synthesize 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-benzyloxy-β-lactams, which were then transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks. These intermediates were used to construct CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. This highlights the role of similar compounds in synthesizing novel trifluoromethyl-containing molecules via intramolecular cyclization and other synthetic routes Dao Thi et al., 2018.
Asymmetric Synthesis of Pyrrolidines : Dolfen et al. (2017) utilized chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines in the diastereoselective formation of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. The method involved trifluoromethylation through aldehyde modification followed by a series of reactions leading to pyrrolidines with high yields and selectivity. This work illustrates the use of trifluoroethylated azetidines in the asymmetric synthesis of biologically relevant structures Dolfen et al., 2017.
Synthesis of Functionalized Pyrrolidines
- Ring Expansion Techniques : Durrat et al. (2008) reported on the ring expansion of 2-(α-hydroxyalkyl)azetidines to synthesize functionalized pyrrolidines. This method involved the treatment of azetidines with either thionyl chloride or methanesulfonyl chloride, leading to rearrangements into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process is instrumental in synthesizing pyrrolidines with specific functional groups, showcasing the adaptability of azetidine derivatives in synthetic organic chemistry Durrat et al., 2008.
Other Applications
- Synthesis of Azetidine-3-Carboxylic Acids : Ji et al. (2018) developed a gram-scale synthesis of protected 3-haloazetidines, which are crucial intermediates in medicinal chemistry. These intermediates were then used to prepare a series of azetidine-3-carboxylic acid derivatives, highlighting the importance of 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride and related compounds in the diversified synthesis of azetidine derivatives with potential pharmaceutical applications Ji et al., 2018.
Safety and Hazards
将来の方向性
While specific future directions for “3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride” are not mentioned in the sources I found, azetidines in general have been highlighted for their potential in various applications, including drug discovery, polymerization, and as chiral templates . The unique four-membered ring scaffold of azetidines represents a privileged motif in medicinal chemistry .
特性
IUPAC Name |
3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF3NO/c7-5(12)11-2-4(3-11)1-6(8,9)10/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJHFQGWCOZXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)

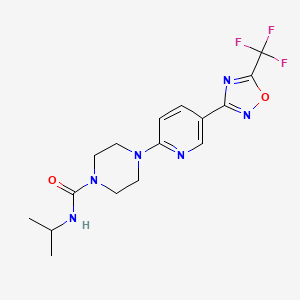
![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)
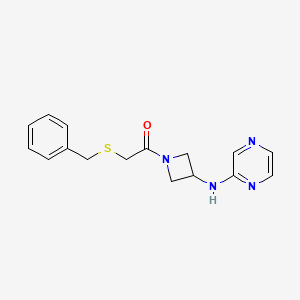
amine 2hcl](/img/structure/B2817460.png)
![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)

